molecular formula C17H16N2O3S B14217294 [2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone CAS No. 537677-87-5

[2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone

Cat. No.: B14217294
CAS No.: 537677-87-5
M. Wt: 328.4 g/mol
InChI Key: URUHSVUUYGSFBK-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone typically involves the reaction of 4-methylbenzaldehyde, 4-nitrobenzoyl chloride, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the thiazolidine ring, followed by purification steps such as recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, resulting in anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone
  • 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone
  • 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone

Uniqueness

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone is unique due to the presence of both the 4-methylphenyl and 4-nitrophenyl groups, which impart distinct chemical and biological properties. The nitro group, in particular, contributes to its potential as an antimicrobial and anticancer agent, distinguishing it from other similar compounds that may lack these specific functional groups.

Properties

CAS No.

537677-87-5

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3S/c1-12-2-4-14(5-3-12)17-18(10-11-23-17)16(20)13-6-8-15(9-7-13)19(21)22/h2-9,17H,10-11H2,1H3

InChI Key

URUHSVUUYGSFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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